REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=O)[CH2:4][CH2:3]1.[BH4-].[Na+]>CO>[CH3:1][CH:2]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:5]=[CH:4][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1CCC(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
1,2-Dihydro-1-methylnaphthalene ((±)-8) was prepared
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Type
|
CUSTOM
|
Details
|
after complete consumption of the starting material (approx. 2 h)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated NaHCO3
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with magnesium sulfate (MgSO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
The crude alcohol was dissolved in toluene (15 mL)
|
Type
|
ADDITION
|
Details
|
a few crystals of p-TsOH were added
|
Type
|
ADDITION
|
Details
|
neutralized by slow addition of saturated sodium bicarbonate (NaHCO3)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers where washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography (SiO2, hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CC=CC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |